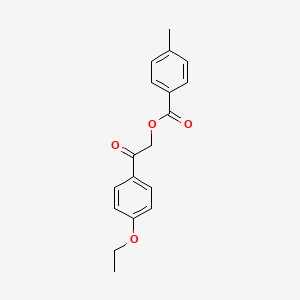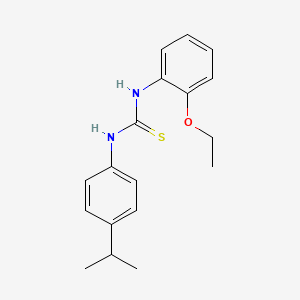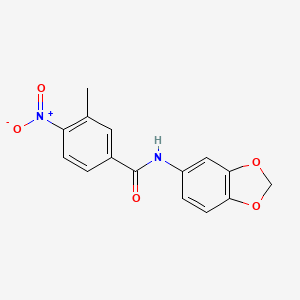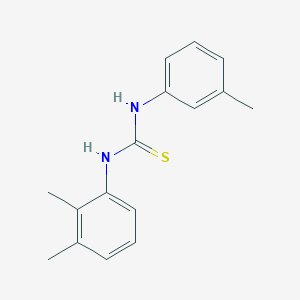
2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate, also known as EOM, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a member of the family of benzocaine derivatives and has been found to possess a range of biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and receptors in the body. 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate certain receptors in the body, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of disease. 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has also been shown to possess anti-tumor effects, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system. However, 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate. One area of interest is the development of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate-based drug delivery systems for the treatment of neurological disorders. Another potential direction is the investigation of the anti-tumor effects of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate, with a focus on its mechanisms of action and potential use in combination with other anti-cancer drugs. Additionally, further studies are needed to fully understand the pharmacological properties and potential toxicity of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with ethyl chloroformate in the presence of a base, followed by the addition of 4-ethoxyaniline and a catalyst. The resulting product is then purified using a variety of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has been widely studied for its potential applications in the field of medicine. It has been found to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has also been shown to have potential as a drug delivery agent, due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-16-10-8-14(9-11-16)17(19)12-22-18(20)15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPPYQCOJZOYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)



![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)